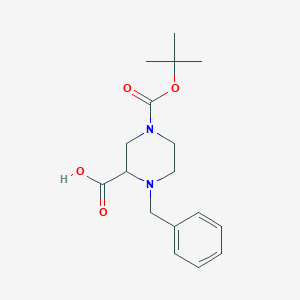

1-Benzyl-4-Boc-piperazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid and related derivatives often involves multistep synthetic routes that incorporate techniques like electrophilic amination, cyclization, and protection/deprotection strategies. For example, the electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine is an efficient method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, showcasing the versatility of synthesis techniques in accessing complex piperazine frameworks (Hannachi et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid reveals a complex interplay of functional groups, which significantly influences its reactivity and physical properties. Studies on related piperazine derivatives, such as the investigation of hydrogen-bonding in organic crystals, demonstrate the impact of molecular structure on the material's properties and the potential for forming polymorphic crystalline forms (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, leveraging the nucleophilic character of the piperazine nitrogen atoms. These reactions include substitutions, cyclizations, and the formation of complex heterocyclic structures. For instance, the synthesis of piperazinones from 1,2-diamines and organoboronic acids highlights the reactivity of the piperazine ring towards forming densely functionalized cyclic compounds (Petasis & Patel, 2000).

Physical Properties Analysis

The physical properties of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. Studies on similar compounds have employed crystallography to elucidate the supramolecular assembly in crystalline forms, which is essential for understanding the compound's behavior in solid state and its potential applications in materials science (Prasad et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic chemistry. The presence of the Boc-protected carboxylic acid group and the benzyl moiety offers diverse reactivity pathways, enabling the compound to be utilized in the synthesis of complex organic molecules and peptidomimetics (Jida & Ballet, 2018).

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

- It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

- The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

- The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

-

Synthesis of Piperazines

- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- Research led by Bode and coworkers identified the conditions at which the synthesis of piperazines proceeds under catalytic amounts of copper by changing the solvent from 4:1 CH2Cl2/HFIP to 4:1 HFIP/CH3CN .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKCGUUHDUPDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622427 |

Source

|

| Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-Boc-piperazine-2-carboxylic acid | |

CAS RN |

181956-25-2 |

Source

|

| Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)

![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)

![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)